2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide

Lipophilicity Drug-Likeness Aqueous Solubility

2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide (CAS 923249-47-2) is a spirohydantoin derivative consisting of an imidazolidine-2,4-dione ring fused via a spiro junction to a piperidine ring bearing an N-carboxamide substituent. It has the molecular formula C8H12N4O3, a molecular weight of 212.21 g/mol, and is available at a standard purity of 95% from multiple building-block suppliers.

Molecular Formula C8H12N4O3
Molecular Weight 212.209
CAS No. 923249-47-2
Cat. No. B3011497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
CAS923249-47-2
Molecular FormulaC8H12N4O3
Molecular Weight212.209
Structural Identifiers
SMILESC1CN(CCC12C(=O)NC(=O)N2)C(=O)N
InChIInChI=1S/C8H12N4O3/c9-6(14)12-3-1-8(2-4-12)5(13)10-7(15)11-8/h1-4H2,(H2,9,14)(H2,10,11,13,15)
InChIKeyYGWKMUJENCKUJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide (CAS 923249-47-2): Procurement-Relevant Identity and Physicochemical Baseline


2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide (CAS 923249-47-2) is a spirohydantoin derivative consisting of an imidazolidine-2,4-dione ring fused via a spiro junction to a piperidine ring bearing an N-carboxamide substituent [1]. It has the molecular formula C8H12N4O3, a molecular weight of 212.21 g/mol, and is available at a standard purity of 95% from multiple building-block suppliers . The compound is utilized as a pharmaceutical impurity reference standard and as a chemical synthesis intermediate [2].

Why 2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide Cannot Be Replaced by Generic Spirohydantoin Analogs


Generic substitution within the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold family is scientifically unsound because the N8 substituent dictates critical physicochemical properties governing solubility, hydrogen-bonding capacity, and solid-state behavior. The parent spirohydantoin (CAS 13625-39-3) lacks the carboxamide group, while the N-Boc-protected analog (CAS 183673-70-3) carries a bulky tert-butyl carbamate. These structural differences produce non-interchangeable LogP values, polar surface areas, and hydrogen-bond donor profiles that directly impact chromatographic retention, aqueous solubility, and downstream synthetic compatibility [1] [2]. The quantitative evidence below demonstrates that 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide occupies a distinct position in the spirohydantoin building-block landscape.

Quantitative Differentiation of 2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide Against Closest Analogs


Superior Hydrophilicity vs. N-Boc-Protected Analog: XLogP3-AA Comparison

2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide exhibits an XLogP3-AA value of -1.8, indicating substantially greater hydrophilicity than the commonly used N-Boc-protected analog (CAS 183673-70-3), which has a computed LogP of +1.19 [1] [2]. The parent unsubstituted spirohydantoin (CAS 13625-39-3) has an intermediate XLogP3-AA of -1.1 [3].

Lipophilicity Drug-Likeness Aqueous Solubility

Elevated Topological Polar Surface Area vs. N-Boc Analog: Impact on Membrane Permeability Prediction

The topological polar surface area (TPSA) of 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is 105 Ų [1], compared with 87.74 Ų for the N-Boc-protected analog [2]. The parent spirohydantoin (CAS 13625-39-3) has a TPSA of 82.7 Ų [3].

Polar Surface Area Membrane Permeability ADME Prediction

Enhanced Hydrogen Bond Donor Capacity Relative to N8-Ester and N8-Carbamate Analogs

2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide possesses three hydrogen bond donors (HBD = 3), whereas the N-Boc analog has only two (HBD = 2) [1] [2]. The parent spirohydantoin also carries three HBDs but lacks the additional carbonyl acceptor of the carboxamide group, resulting in a different HBA profile (HBA = 3 for parent vs. HBA = 3 for target, though the distribution differs) [3].

Hydrogen Bond Donors Crystal Engineering Receptor Binding

Absence of Reported Melting Point vs. Sharp Melting Point of N-Boc Analog: Implications for Solid-State Characterization

The melting point of 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is explicitly reported as 'Not Available' by vendor technical documentation [1], while the N-Boc-protected analog (CAS 183673-70-3) exhibits a sharp melting point of 242-244°C . The parent spirohydantoin also has a defined melting point of 242-244°C .

Melting Point Thermal Stability Solid-State Characterization

Validated Utility as Pharmaceutical Impurity Reference Standard: Functional Differentiation from Generic Building Blocks

Vendor documentation explicitly designates 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide as suitable for use as a pharmaceutical impurity reference standard, a designation not generally assigned to the N-Boc or N-Cbz analogs, which are primarily marketed as synthetic intermediates [1].

Impurity Reference Standard Quality Control Pharmaceutical Analysis

Zero Rotatable Bonds Confers Conformational Rigidity Across the Scaffold Class with Carboxamide-Specific Donor Properties

2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide possesses zero rotatable bonds [1], conferring complete conformational rigidity that is shared with the parent spirohydantoin (0 rotatable bonds) [2] and the N-Boc analog (0 rotatable bonds) [3]. However, the carboxamide uniquely combines this rigidity with three H-bond donors and a TPSA of 105 Ų, creating a rigid, highly polar fragment with a defined vector for the primary amide group.

Conformational Rigidity Scaffold Design Fragment-Based Drug Discovery

Optimal Scientific and Industrial Application Scenarios for 2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide


Pharmaceutical Impurity Profiling and Analytical Method Development

As an explicitly designated pharmaceutical impurity reference standard [1], this compound is the appropriate choice for HPLC/LC-MS method development and validation in quality control laboratories monitoring spirohydantoin-containing active pharmaceutical ingredients. Its high hydrophilicity (XLogP3-AA = -1.8) [2] and 95% purity [3] make it directly compatible with reversed-phase chromatographic systems without requiring derivatization, unlike the more lipophilic N-Boc analog which may exhibit different retention behavior.

Fragment-Based Drug Discovery Requiring Rigid, Highly Polar Scaffolds

The combination of zero rotatable bonds, TPSA of 105 Ų, and three hydrogen bond donors [1] makes this compound suitable as a three-dimensional fragment in fragment-based lead discovery campaigns targeting polar binding sites. Its increased polarity relative to the parent spirohydantoin (ΔTPSA = +22.3 Ų) [2] and N-Boc analog (ΔTPSA = +17.3 Ų) [3] provides differentiated solubility and binding profiles for library screening.

Synthesis of CGRP Receptor Antagonist Derivatives and Related Spirohydantoin Drug Candidates

Patent literature establishes the carboxamide spirohydantoin core as a privileged scaffold for CGRP receptor antagonists [1]. The N8-carboxamide group serves as a direct synthetic handle for further elaboration via urea or amide coupling, avoiding the deprotection step required when using the N-Boc-protected analog (CAS 183673-70-3), thereby streamlining synthetic routes to advanced intermediates and reducing step count.

Hydrogen-Bond-Directed Crystal Engineering and Co-Crystal Design

With three hydrogen bond donors and three acceptors, combined with complete conformational rigidity (0 rotatable bonds) [1], this compound provides a predictable supramolecular synthon for crystal engineering studies. The terminal carboxamide -NH₂ group offers a donor site absent in the N-Boc analog (HBD = 2) [2], enabling distinct hydrogen-bonding motifs in co-crystal screens with carboxylic acid or heterocyclic co-formers.

Quote Request

Request a Quote for 2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.